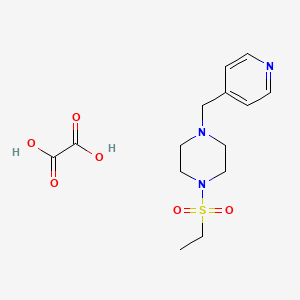

1-(ethylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperazine derivatives has been described in scientific literature. For instance, the synthesis of 1-(2-pyrimidyl)-4-(3, 4-methylenedioxybenzyl)-piperazin methanesulfonate labeled with 14C, which shares a structural motif with the compound , involves a five-step process starting from barium carbonate 14C (Lintermans, Benakis, Herbert, & Pichat, 1971). This indicates a complex synthetic pathway that might be similar to the synthesis of 1-(ethylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate, considering the typical reactions involved in piperazine chemistry.

Molecular Structure Analysis

The molecular structure and analysis of benzenesulfonamide compounds containing piperazine rings have been studied through density functional theory (DFT), revealing insights into the molecular electrostatic potential and leading molecular orbital. For example, the structure of 1-ethyl-4-(phenylsulfonyl)piperazine was detailed using DFT methods (Xiao, Luo, Shi, Guo, Zhou, & Zhao, 2022). These analyses are crucial for understanding the electronic properties and reactivity of the molecule.

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives include carbonylation reactions where N-(2-pyridinyl)piperazines react with CO and ethylene under specific conditions, resulting in novel carbonylation at a C−H bond in the piperazine ring (Ishii, Chatani, Kakiuchi, & Murai, 1997). These findings can help understand the chemical properties of 1-(ethylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate.

Physical Properties Analysis

The physical properties, such as solubility and phase behavior, are crucial for the practical application of any chemical compound. While specific studies on 1-(ethylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate may not be available, related research on piperazine compounds, like the study of hyperbranched polymers from piperazine monomers, provides insights into the behaviors that might be expected from similar compounds (Yan & Gao, 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are essential for understanding the applications and handling of the compound. While direct studies on 1-(ethylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate are limited, insights can be drawn from similar compounds. For example, studies on the synthesis and structure-activity relationships of M(2)-selective muscarinic receptor ligands in the piperazine family reveal important aspects of their reactivity and potential interactions (McCombie et al., 2002).

Applications De Recherche Scientifique

Antibacterial Agents Development

Research has explored the development of various antibacterial agents, focusing on compounds with a structure similar to 1-(ethylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate. For instance, studies have prepared a range of compounds with potential antibacterial activity, highlighting the structural modification processes such as alkylation, acylation, sulfonylation, or addition of isocyanates to piperazine nitrogen to enhance efficacy against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

Enhancement of Drug Metabolism Understanding

The oxidative metabolism of Lu AA21004, a novel antidepressant, was studied to understand its metabolic pathways, identifying the key enzymes involved. This research is critical for developing drugs with improved efficacy and safety profiles, providing insights into how similar compounds, including 1-(ethylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate, could be metabolized in the human body (Hvenegaard et al., 2012).

HIV-1 Reverse Transcriptase Inhibitors

The quest for novel non-nucleoside HIV-1 reverse transcriptase inhibitors led to the synthesis and evaluation of bis(heteroaryl)piperazines, demonstrating the pivotal role of the piperazine scaffold in enhancing the potency of antiretroviral drugs. This research avenue underscores the potential of compounds like 1-(ethylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate in the development of new therapeutic agents for HIV (Romero et al., 1994).

Advanced Materials and Polymer Chemistry

The sulfomethylation of piperazine and various polyazamacrocycles for creating mixed-side-chain macrocyclic chelates showcases the versatility of piperazine derivatives in synthesizing novel materials with potential applications in medicine, industry, and environmental remediation. This research highlights the chemical reactivity of piperazine structures, paving the way for innovative uses of 1-(ethylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate in material science (van Westrenen & Sherry, 1992).

Cancer Research and Therapeutics

Investigations into the synthesis and bioactivity of piperazine derivatives for combating HIV-1 reverse transcriptase have laid the groundwork for exploring these compounds in cancer research. The structural flexibility and functionalization potential of piperazine derivatives make them promising candidates for designing new anticancer drugs, suggesting that similar strategies could be employed to harness the therapeutic potential of 1-(ethylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate in oncology (Romero et al., 1994).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-ethylsulfonyl-4-(pyridin-4-ylmethyl)piperazine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S.C2H2O4/c1-2-18(16,17)15-9-7-14(8-10-15)11-12-3-5-13-6-4-12;3-1(4)2(5)6/h3-6H,2,7-11H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXNUODYNCWTOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC2=CC=NC=C2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-2-phenylacetamide](/img/structure/B5523269.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5523282.png)

![(3R*,4S*)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5523283.png)

![6-phenyl-4H,8H-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole](/img/structure/B5523287.png)

![5,6-dimethyl-2-oxo-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5523289.png)

![(1R*,5R*)-6-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5523303.png)

![N-(3-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5523304.png)

![4-methylphenyl [2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B5523305.png)

![N'-(3-chlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5523331.png)

![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5523333.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]benzamide](/img/structure/B5523334.png)

![3-chloro-6-ethyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5523336.png)